molecular formula C25H35D3O5 B602553 Simvastatin-d3 CAS No. 1002347-61-6

Simvastatin-d3

Cat. No. B602553
M. Wt: 421.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Simvastatin-d3 is the deuterium labeled Simvastatin . Simvastatin is used together with a proper diet to treat high cholesterol and triglyceride (fat) levels in the blood . This medicine may help prevent medical problems (e.g., heart or blood vessel problems, heart attacks, or strokes) caused by clogged blood vessels .


Molecular Structure Analysis

The simvastatin molecule consists of an aromatic backbone attached to a dimethylbutanoic acid arm with an ester bond and the ethyl pyranyl arm with a covalent C–C-bond forming a lactone structure which represents an inactive form of the drug .


Chemical Reactions Analysis

During the incubation, simvastatin was transported into bacteria cells leading to a drug bioaccumulation over the time, which was augmented upon addition of bile acids after 24 h . A decrease of total drug level during the incubation indicates that the drug is partly biotransformed by bacterial enzymes .


Physical And Chemical Properties Analysis

The disordering during milling of the crystalline powder was found to progressively decrease the crystallinity . For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder . This solid-state disordering and/or ordering were accompanied by progressive air oxidation during milling .

Scientific Research Applications

  • Osteoblast Differentiation and Mineralization : Simvastatin has anabolic effects on bone by promoting osteoblastic differentiation and mineralization, suggesting potential use in treating metabolic bone diseases like osteoporosis (Maeda, Kawane, Horiuchi, & Matsunuma, 2001).

  • Anti-Inflammatory Role in Inflammatory Arthritis : In a Th1-driven model of murine inflammatory arthritis, simvastatin significantly inhibited arthritis development and reduced collagen-specific Th1 humoral and cellular immune responses (Leung et al., 2003).

  • Inhibition of Inflammatory Properties of Staphylococcus aureus α-Toxin : Simvastatin interferes with leukocyte-endothelial cell interactions induced by Staphylococcus aureus α-toxin, which could be relevant in various infectious diseases (Pruefer et al., 2002).

  • Simvastatin-Induced Hepatotoxicity : It can cause adverse effects in the liver, and pathways like NRF2-mediated oxidative stress response, cytochrome P450 metabolism, and inflammation metabolism are implicated in this toxicity (Cho et al., 2013).

  • Induction of Foxp3+ T Regulatory Cells : Simvastatin can synergize with transforming growth factor-β to induce Foxp3+ T cells, an immunosuppressive cell type, which could be relevant in autoimmune diseases (Kim, Kim, & Shevach, 2010).

  • Amelioration of Diabetic Cardiomyopathy : Simvastatin shows beneficial effects in experimental diabetic cardiomyopathy by attenuating hyperglycemia-induced oxidative stress, inflammation, and apoptosis (Al-Rasheed et al., 2017).

  • Prevention of Migraine : Combining simvastatin with vitamin D3 effectively prevents episodic migraine and reduces migraine days, suggesting an economical approach to reduce vascular disease risk in migraineurs (Buettner, Nir, & Burstein, 2017).

  • Inhibition of T-Cell Priming and Th17-Cell Differentiation : In patients with relapsing-remitting multiple sclerosis, simvastatin inhibited the secretion of Th17-polarizing cytokines and antigen presentation by dendritic cells (Zhang et al., 2013).

  • Neuroprotection in Inner Ear : Simvastatin increases Akt phosphorylation, suggesting neuroprotective effects in the inner ear and protection against gentamicin-induced apoptotic cell death (Brand et al., 2011).

  • Impairment of Exercise Training Adaptations : Simvastatin may impair exercise training adaptations, affecting cardiorespiratory fitness and skeletal muscle mitochondrial content in patients at risk of metabolic syndrome (Mikus et al., 2013).

Safety And Hazards

Simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure . It’s thought that simvastatin (Zocor) may be more likely to cause muscle pain as a side effect than other statins when it’s taken at high doses .

Future Directions

Simvastatin is usually taken at bedtime or with an evening meal . If you take simvastatin more than once daily, take it with meals . Follow all directions on your prescription label . Never take this medicine in larger amounts, or for longer than prescribed . Taking too much of this medication may cause serious or life-threatening side effects .

properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZZMVNJRMUDD-LONBHWHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016170
Record name Simvastatin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simvastatin-d3

CAS RN

1002347-61-6
Record name Simvastatin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
SAN Abdel-Gawad, ZA Elsherif - European Journal of Chemistry, 2012 - eurjchem.com
Simple, selective and precise spectrophotometric methods were adopted for simultaneous determination of sitagliptin (SIT) and simvastatin (SIM) in new co-formulated pharmaceutical …
Number of citations: 8 eurjchem.com
JW Polli, E Hussey, M Bush, G Generaux, G Smith… - Xenobiotica, 2013 - Taylor & Francis
… Positive (M+H)+ ions for simvastatin, simvastatin-d3, simvastatin acid and simvastatin acid-d3 were monitored in MRM mode. Drug-to-IS peak area ratios for the standards were used to …
Number of citations: 46 www.tandfonline.com
YY Chan - 2013 - hekyll.services.adelaide.edu.au
Vasospasm, of coronary, cerebral or peripheral circulation, is associated with myocardial infarction, stroke and claudication. Many forms of vasospasm are well characterised and can …
Number of citations: 3 hekyll.services.adelaide.edu.au
D Bernieh - 2017 - dora.dmu.ac.uk
Cardiovascular disease remains the number one killer globally. However, adherence to medication is a major health problem. It has been reported that 50% of cardiovascular patients …
Number of citations: 3 dora.dmu.ac.uk

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